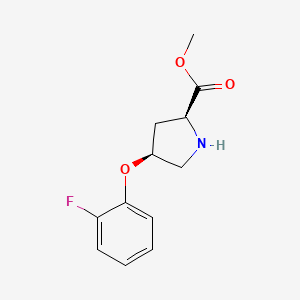
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a fluorophenoxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
Uniqueness
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₄FNO₃
- Molecular Weight : 239.24 g/mol
- CAS Number : 1135225-98-7
This compound has been investigated for its potential as a c-Met inhibitor , a target implicated in various cancers. The c-Met pathway is crucial for tumor growth and metastasis. Inhibiting this pathway can lead to reduced tumor cell proliferation and increased apoptosis.
Antitumor Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit promising antitumor activity. For instance, a related study reported that compounds with a similar structure displayed moderate to excellent activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) .
Case Studies
-
In Vitro Studies :
- A study evaluating the biological activities of 4-(2-fluorophenoxy) derivatives found that certain compounds had IC50 values in the nanomolar range against c-Met kinase, indicating potent inhibitory effects .
- Another investigation into structurally related compounds demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting the potential therapeutic applications of these derivatives .
- In Vivo Studies :
Summary of Biological Activities
| Compound Name | Target | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| This compound | c-Met | TBD | A549, H460, HT-29 |
| Related Compound A | c-Met | 1.42 | H460 |
| Related Compound B | c-Met | TBD | MKN-45 |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Ortho-substituted phenyl ring | Enhances antitumor activity |
| N-unsubstituted imidazolone linker | Favorable for potency |
Properties
Molecular Formula |
C12H14FNO3 |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
YGSRMXVYSVSFBR-WPRPVWTQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2F |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















